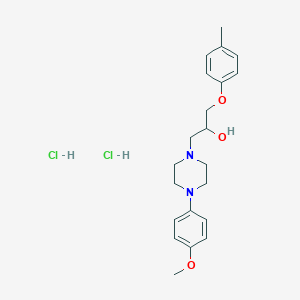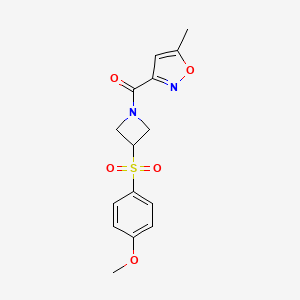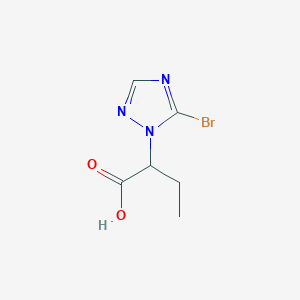![molecular formula C19H20N4O2 B2702840 1-Benzyl-N-(6-methylpyridin-2-yl)-2-oxo-1,6-diazaspiro[3.3]heptane-6-carboxamide CAS No. 2224296-20-0](/img/structure/B2702840.png)
1-Benzyl-N-(6-methylpyridin-2-yl)-2-oxo-1,6-diazaspiro[3.3]heptane-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-N-(6-methylpyridin-2-yl)-2-oxo-1,6-diazaspiro[3.3]heptane-6-carboxamide is a synthetic compound that has gained considerable attention in the scientific community due to its potential applications in medicinal chemistry. The compound is also known as BMS-986177 and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
Wirkmechanismus
BMS-986177 works by binding to the biotin carboxylase (BC) domain of ACC, which prevents the enzyme from converting acetyl-CoA to malonyl-CoA. This, in turn, inhibits fatty acid synthesis and promotes fatty acid oxidation. BMS-986177 has been found to be a highly selective inhibitor of ACC, with minimal off-target effects.
Biochemical and Physiological Effects
BMS-986177 has been found to have significant biochemical and physiological effects. In animal studies, it has been shown to reduce body weight, improve glucose tolerance, and decrease hepatic steatosis. BMS-986177 has also been found to be effective in reducing tumor growth in cancer models. However, further studies are needed to determine the long-term effects of BMS-986177 on human health.
Vorteile Und Einschränkungen Für Laborexperimente
BMS-986177 has several advantages for laboratory experiments. It is a highly potent and selective inhibitor of ACC, which makes it a valuable tool for studying the role of ACC in various biological processes. However, BMS-986177 has some limitations as well. It is a synthetic compound, which means that its effects on biological systems may not be entirely representative of natural processes. Additionally, its high potency may make it difficult to study the effects of partial inhibition of ACC.
Zukünftige Richtungen
There are several future directions for research on BMS-986177. One area of interest is the potential use of BMS-986177 in treating metabolic disorders such as obesity and type 2 diabetes. Further studies are needed to determine the long-term effects of BMS-986177 on human health and its potential as a therapeutic agent. Another area of interest is the role of ACC in cancer, and the potential use of BMS-986177 in cancer therapy. Finally, there is a need for further studies to determine the optimal dosage and administration of BMS-986177 for maximum therapeutic effect.
Conclusion
In conclusion, BMS-986177 is a synthetic compound that has gained considerable attention in the scientific community due to its potential applications in medicinal chemistry. It is a potent and selective inhibitor of ACC, which has been found to have significant biochemical and physiological effects. BMS-986177 has several advantages for laboratory experiments, but also has some limitations. Future research on BMS-986177 will further our understanding of its potential as a therapeutic agent for metabolic disorders and cancer.
Synthesemethoden
The synthesis of BMS-986177 involves the reaction of 1-benzyl-6-methyl-2-picolinamide with 2,2,2-trifluoroacetic anhydride, followed by treatment with triethylamine and then with sodium azide. The resulting compound is then reacted with 1,3-dibromo-5,5-dimethylhydantoin to yield BMS-986177. This synthesis method has been optimized to yield high purity and high yield of the final compound.
Wissenschaftliche Forschungsanwendungen
BMS-986177 has been studied for its potential applications in medicinal chemistry. It has been found to be a potent and selective inhibitor of the enzyme acetyl-CoA carboxylase (ACC), which plays a key role in fatty acid synthesis. Inhibition of ACC has been shown to be effective in treating metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease. BMS-986177 has also been studied for its potential use in cancer therapy, as ACC has been found to be upregulated in many cancer cells.
Eigenschaften
IUPAC Name |
1-benzyl-N-(6-methylpyridin-2-yl)-2-oxo-1,6-diazaspiro[3.3]heptane-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-14-6-5-9-16(20-14)21-18(25)22-12-19(13-22)10-17(24)23(19)11-15-7-3-2-4-8-15/h2-9H,10-13H2,1H3,(H,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WABDLYPZPFMBCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)N2CC3(C2)CC(=O)N3CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-N-(6-methylpyridin-2-yl)-2-oxo-1,6-diazaspiro[3.3]heptane-6-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-chloro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-4-(methylsulfonyl)benzenecarboxamide](/img/structure/B2702767.png)
![(3-Aminopropyl)[2-nitro-4-(trifluoromethyl)phenyl]amine](/img/structure/B2702769.png)


![4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-4-amine dihydrochloride](/img/structure/B2702773.png)
![N-(5-(2-(cyclopentylamino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide](/img/structure/B2702775.png)
![5-Bromo-N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]pyrimidin-2-amine](/img/structure/B2702776.png)


